(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid
Description
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamoyl group. The racemic mixture contains equal amounts of two enantiomers, making it a valuable subject for stereochemical studies.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18)/t10-,11+/m0/s1 |
InChI Key |
PNBWAXVIQYEOSL-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of a suitable pyrrolidine derivative with benzyl bromide under basic conditions to introduce the benzyl group
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
- rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid
- rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for studying stereochemical effects and for developing new synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
